
3,3'-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one) is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one) typically involves the reaction of nonane-1,9-diamine with 2-imino-1,3-thiazolidin-4-one under specific conditions. The process begins with the preparation of 2-imino-1,3-thiazolidin-4-one, which is synthesized by the reaction of thiosemicarbazide with chloroacetic acid . The resulting compound is then reacted with nonane-1,9-diamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
3,3’-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazolidinones .
科学的研究の応用
3,3’-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one) has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3,3’-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one) involves its interaction with specific molecular targets. The compound can inhibit bacterial enzymes, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by interacting with cellular pathways involved in cell death .
類似化合物との比較
Similar Compounds
- 3,3’-(Pyrazine-2,3-diyldi-1,3,4-thiadiazole-5,2-diyl)bis(2-imino-1,3-thiazolidin-4-one)
- 1,3-Thiazolidin-4-one derivatives
- Pyrrolidine-2,3,5-trione derivatives
Uniqueness
3,3’-(Nonane-1,9-diyl)bis(2-imino-1,3-thiazolidin-4-one) is unique due to its specific nonane-1,9-diyl linkage, which imparts distinct chemical and biological properties. This linkage enhances its stability and bioactivity compared to other similar compounds .
特性
CAS番号 |
61531-81-5 |
|---|---|
分子式 |
C15H24N4O2S2 |
分子量 |
356.5 g/mol |
IUPAC名 |
2-imino-3-[9-(2-imino-4-oxo-1,3-thiazolidin-3-yl)nonyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H24N4O2S2/c16-14-18(12(20)10-22-14)8-6-4-2-1-3-5-7-9-19-13(21)11-23-15(19)17/h16-17H,1-11H2 |
InChIキー |
LJZIETBFWCIJGO-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=N)S1)CCCCCCCCCN2C(=O)CSC2=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran](/img/structure/B14593120.png)
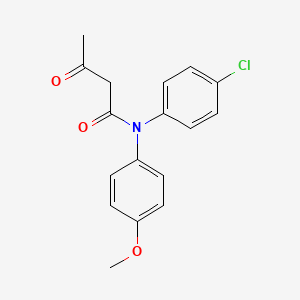

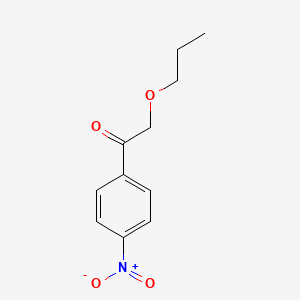
![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)
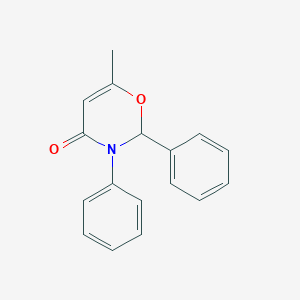
![N-[(2-Bromoethoxy)carbonyl]-L-tryptophan](/img/structure/B14593157.png)
![1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one](/img/structure/B14593162.png)
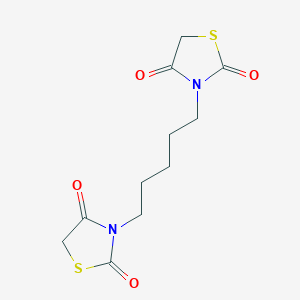
![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)
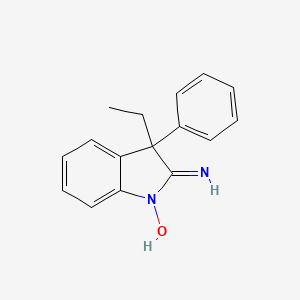
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide](/img/structure/B14593171.png)

